Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate
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Overview
Description
Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate is an organic compound with the molecular formula C16H13NO2S2. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate typically involves the reaction of benzyl bromide with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives .
Scientific Research Applications
Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, benzothiazole, shares the aromatic heterocyclic structure but lacks the benzyl and acetate groups.
2-Mercaptobenzothiazole: This compound has a similar structure but with a thiol group instead of the benzyl acetate moiety.
Uniqueness
Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its combination of benzyl and acetate groups with the benzothiazole core makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H13NO2S2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
benzyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C16H13NO2S2/c18-15(19-10-12-6-2-1-3-7-12)11-20-16-17-13-8-4-5-9-14(13)21-16/h1-9H,10-11H2 |
InChI Key |
NNDNAFSJCMFDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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